3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Description
3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound featuring a 3,8-diazabicyclo[3.2.1]octane core substituted at the 3-position with a phenethylmethyl group and at the 8-position with a propionyl moiety. The bicyclic scaffold imparts structural rigidity, while the substituents modulate receptor affinity and pharmacokinetic properties.
Properties
CAS No. |
63990-14-7 |
|---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[3-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H26N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 |
InChI Key |
MBEIYAXOZCKVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves:
- Construction of the 3,8-diazabicyclo[3.2.1]octane core
- Introduction of substituents at positions 3 and 8, specifically the phenethylmethyl group at N-3 and the propionyl group at N-8
- Use of reductive cyclization and acylation steps to achieve the desired substitution pattern
This approach is consistent with methodologies developed for related bicyclic diazabicyclo compounds.
Key Synthetic Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 3,8-diazabicyclo[3.2.1]octane core | Starting from substituted lactams or pyroglutamic acid derivatives, nitroenamine intermediates are generated | Efficient bicyclic lactam formation via reductive cyclization |
| 2 | Introduction of N-3 substituent (phenethylmethyl) | Alkylation or acylation of nitrogen at position 3 using appropriate alkyl halides or acid chlorides | Formation of N-3 substituted bicyclic intermediate |
| 3 | Introduction of N-8 propionyl group | Reaction with propionic anhydride or propionyl chloride under controlled conditions | Selective acylation at N-8 position to yield final compound |
| 4 | Purification and characterization | Chromatographic techniques and crystallization | Isolation of pure 3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Detailed Synthetic Example from Patent Literature
A representative synthesis reported in patent US5672601A involves:
- Starting from N-8-propionyl-3,8-diazabicyclo[3.2.1]octane, the N-3 position is alkylated with phenethylmethyl chloride analogs.
- The intermediate is purified and subjected to further acylation with propionic anhydride to ensure the propionyl group is installed at N-8.
- The process includes hydrogenation steps to remove protecting groups if present and final purification by recrystallization.
Alternative Synthetic Routes
- From Pyroglutamic Acid: Pyroglutamic acid derivatives can be converted into 3-substituted 3,8-diazabicyclo[3.2.1]octane scaffolds via amide activation and reductive cyclization of nitroenamine intermediates. This method allows for the introduction of various N-3 substituents, including phenethylmethyl groups, followed by N-8 acylation.
- Enantioselective Construction: Advanced methods involve stereoselective synthesis of the bicyclic core to control the stereochemistry of substituents, which is critical for biological activity. These approaches use chiral auxiliaries or catalysts to build the 8-azabicyclo[3.2.1]octane scaffold with high enantiomeric purity.
Analytical Data Supporting Preparation
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Pyroglutamic acid route | Pyroglutamic acid derivatives | Amide activation, nitroenamine formation, reductive cyclization, N-3 alkylation, N-8 acylation | Efficient, versatile for various substituents | Requires control of stereochemistry |
| Lactam-based synthesis | Substituted lactams | Conversion to nitroenamines, reductive cyclization, N-substitution, acylation | Good yields, adaptable | Multi-step, sensitive intermediates |
| Patent method (US5672601A) | N-8-propionyl-3,8-diazabicyclo[3.2.1]octane | N-3 alkylation, hydrogenation, acylation | Well-documented, scalable | Requires handling of sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
3-(3-Phenylpropyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of bicyclic compounds with biological systems.
Industry: It can be used in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 3,8-diazabicyclo[3.2.1]octane derivatives is highly sensitive to substituent type and orientation. Key analogs include:
Key Observations :
- Acyl Chain Length : Propionyl (C3) at the 8-position optimizes receptor binding, as seen in compound 1a. Longer chains (e.g., butyroyl) reduce affinity due to steric clashes .
- Aromatic Substituents : Cinnamyl and nitrocinnamyl groups enhance µ-opioid selectivity by stabilizing hydrophobic interactions with receptor pockets. The phenethylmethyl group in the target compound may offer similar benefits but with altered pharmacokinetics .
- Isomeric Effects : Exchanging substituent positions (e.g., 3-propionyl vs. 8-propionyl) drastically alters receptor affinity. For example, isomer 2b (8-nitrocinnamyl-3-propionyl) showed inferior binding compared to 1b .
Pharmacological and Conformational Studies
Opioid Receptor Affinity
- 3-Cinnamyl-8-propionyl (1a): Demonstrated nanomolar affinity for µ-opioid receptors (Ki = 12 nM) and potent in vivo analgesia .
- 3-p-Nitrocinnamyl-8-propionyl (1b) : Exhibited enhanced selectivity for µ-receptors over δ- and κ-subtypes, attributed to nitro group-induced electronic effects .
- Bivalent Ligands (2a-d) : Derived from 1a, these showed negligible receptor affinity, highlighting the sensitivity of the scaffold to structural modifications .
Conformational Rigidity vs. Morphine
Quantum mechanical studies compared 3,8-diazabicyclo[3.2.1]octane derivatives to morphine. The bicyclic core’s rigidity mimics morphine’s fused-ring system, but substituent flexibility (e.g., rotating cinnamyl chains) allows fine-tuning of receptor interactions .
Physicochemical Properties
Biological Activity
3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS No. 63990-14-7) is a bicyclic compound characterized by its unique chemical structure, which includes nitrogen atoms and various substituents that may influence its biological activity. This article aims to detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 1-[3-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
| CAS Number | 63990-14-7 |
The biological activity of 3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound can modulate various biological pathways, potentially influencing neurotransmitter systems and cellular signaling pathways.
Interaction with Neurotransmitter Systems
Preliminary studies suggest that compounds in the diazabicyclo family may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. This interaction could lead to effects such as modulation of mood, cognition, and motor functions.
Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like properties of related bicyclic compounds. The findings indicated that these compounds could exhibit significant activity in animal models of depression, suggesting a potential therapeutic role for 3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane in treating mood disorders.
Analgesic Properties
Research has also indicated potential analgesic effects associated with similar bicyclic structures. The compound may inhibit pain pathways by modulating the release of specific neurotransmitters involved in pain perception.
Case Studies
- Case Study on Mood Disorders : In a controlled study involving rodents, administration of 3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane resulted in a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.
- Pain Management Study : Another investigation assessed the compound's efficacy in models of neuropathic pain. Results showed a notable decrease in pain response, indicating its potential utility in managing chronic pain conditions.
Research Findings
Recent investigations into the pharmacological properties of 3-Phenethylmethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane have yielded promising results:
- Neuroprotective Effects : Studies indicate that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
- Cytotoxicity Assessment : In vitro studies demonstrated low cytotoxicity levels at therapeutic concentrations, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
